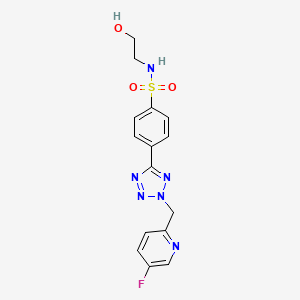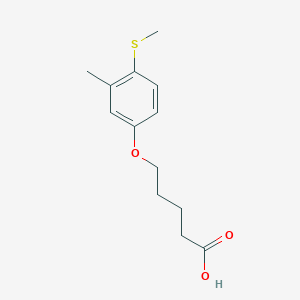
Methylthiomcresol-C4-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthiomcresol-C4-COOH is a compound known for its role as a hapten . Haptens are small molecules that, when combined with larger proteins, can elicit an immune response. This compound has a molecular formula of C₁₃H₁₈O₃S and a molecular weight of 254.35 g/mol .
Preparation Methods
The synthetic routes and reaction conditions for Methylthiomcresol-C4-COOH are not extensively detailed in the available literature. it is known that the compound can be synthesized and is available for research purposes .
Chemical Reactions Analysis
Methylthiomcresol-C4-COOH undergoes various chemical reactions typical of compounds with similar functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound to its corresponding thiol.
Scientific Research Applications
Methylthiomcresol-C4-COOH is primarily used in scientific research as a hapten . Its applications include:
Immunology: Used in the development of enzyme-linked immunosorbent assays (ELISAs) for detecting specific antibodies.
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its interactions with proteins and potential use in studying immune responses.
Medicine: Explored for its potential in developing diagnostic tools and therapeutic agents.
Mechanism of Action
Comparison with Similar Compounds
Methylthiomcresol-C4-COOH can be compared to other haptens and compounds with similar functional groups. Some similar compounds include:
Phenolic compounds: These compounds also contain aromatic rings and hydroxyl groups, making them reactive in similar chemical reactions.
Thiophenes: Compounds containing sulfur in a five-membered ring, similar to the sulfur-containing group in this compound.
Carboxylic acids: Compounds with carboxyl groups, which are common in organic synthesis and biological systems.
This compound is unique due to its specific combination of functional groups and its role as a hapten, making it valuable in immunological research .
Properties
Molecular Formula |
C13H18O3S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
5-(3-methyl-4-methylsulfanylphenoxy)pentanoic acid |
InChI |
InChI=1S/C13H18O3S/c1-10-9-11(6-7-12(10)17-2)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) |
InChI Key |
UQGNUKITBMISIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCC(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)
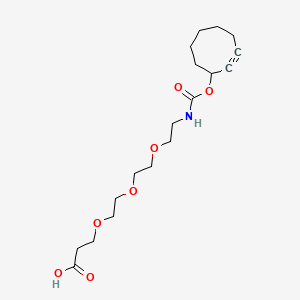
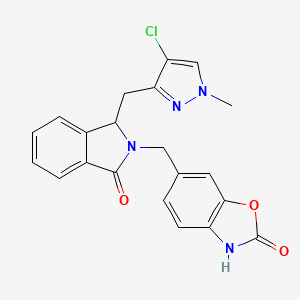
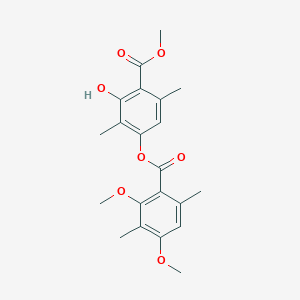
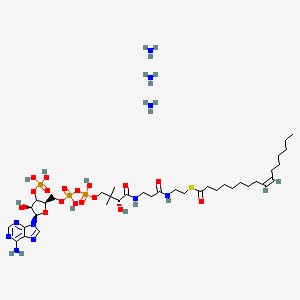
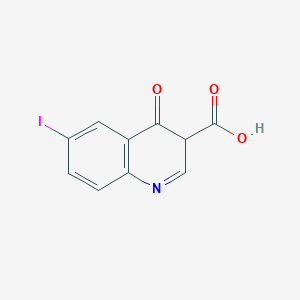
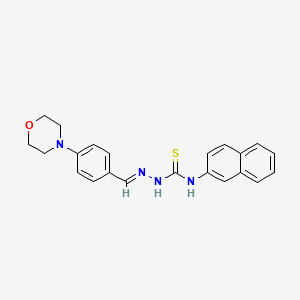
![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
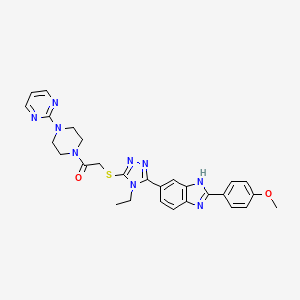
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
